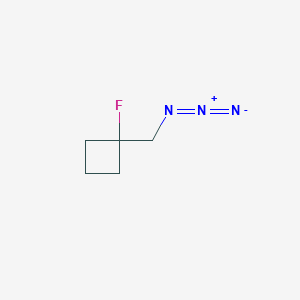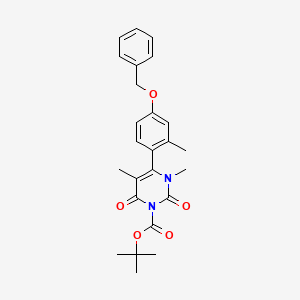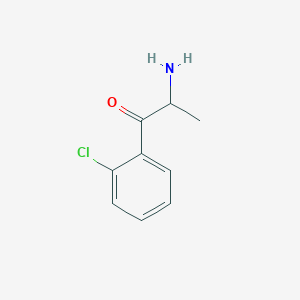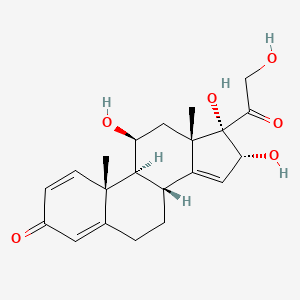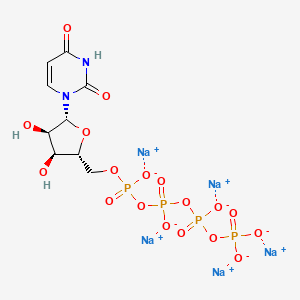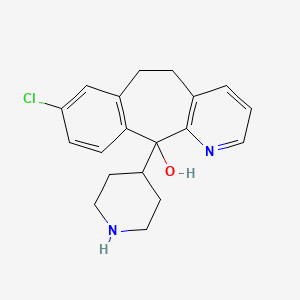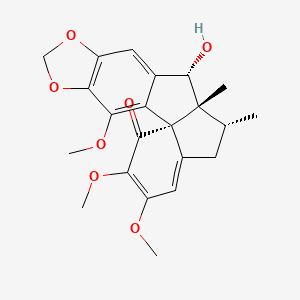
Heteroclitin G
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Heteroclitin G is a lignan compound found in the stems of Kadsura interior, a plant used in traditional Chinese medicine. It is known for its potential bioactive properties, particularly in tonifying and invigorating the blood . The molecular formula of this compound is C22H24O7, and it has a molecular weight of 400.422 g/mol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of Heteroclitin G involves the extraction from the stems of Kadsura interior. The process typically includes the following steps:
Extraction: The stems are dried and ground into a fine powder.
Solvent Extraction: The powder is subjected to solvent extraction using ethanol or methanol.
Industrial Production Methods: Industrial production of this compound follows similar extraction and purification methods but on a larger scale. The use of advanced chromatographic techniques ensures the efficient isolation of this compound from the plant material.
Análisis De Reacciones Químicas
Types of Reactions: Heteroclitin G undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in this compound.
Substitution: Substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogens, alkylating agents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or alkanes.
Aplicaciones Científicas De Investigación
Heteroclitin G has several scientific research applications, including:
Chemistry: Used as a reference compound in the study of lignans and their derivatives.
Biology: Investigated for its potential bioactive properties, including anti-inflammatory and antioxidant effects.
Medicine: Studied for its potential therapeutic effects in treating blood deficiencies and other related conditions.
Industry: Utilized in the development of natural health products and supplements
Mecanismo De Acción
The mechanism of action of Heteroclitin G involves its interaction with various molecular targets and pathways. It has been shown to:
Increase Hematocrit Levels: Enhances the production of red blood cells, hemoglobin, and hematocrit levels in blood deficiency models.
Modulate Cytokine Levels: Increases the serum levels of interleukin 3, granulocyte-macrophage colony-stimulating factor, and macrophage-stimulating factor.
Comparación Con Compuestos Similares
Heteroclitin G is compared with other lignan compounds such as:
- Heteroclitin D
- Interiorin C
- Angeloylgomisin R
- Kadsurin
- Heteroclitin E
Uniqueness: this compound is unique due to its specific bioactive properties and its ability to significantly increase hematocrit levels compared to its similar compounds .
Propiedades
Fórmula molecular |
C22H24O7 |
|---|---|
Peso molecular |
400.4 g/mol |
Nombre IUPAC |
(1S,11S,12R,13R)-11-hydroxy-3,17,18-trimethoxy-12,13-dimethyl-5,7-dioxapentacyclo[10.7.0.01,15.02,10.04,8]nonadeca-2,4(8),9,15,17-pentaen-19-one |
InChI |
InChI=1S/C22H24O7/c1-10-6-11-7-13(25-3)17(26-4)20(24)22(11)15-12(19(23)21(10,22)2)8-14-16(18(15)27-5)29-9-28-14/h7-8,10,19,23H,6,9H2,1-5H3/t10-,19+,21+,22+/m1/s1 |
Clave InChI |
ZIWBGKHKHFLTJE-FDTHIAJZSA-N |
SMILES isomérico |
C[C@@H]1CC2=CC(=C(C(=O)[C@]23[C@@]1([C@H](C4=CC5=C(C(=C34)OC)OCO5)O)C)OC)OC |
SMILES canónico |
CC1CC2=CC(=C(C(=O)C23C1(C(C4=CC5=C(C(=C34)OC)OCO5)O)C)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



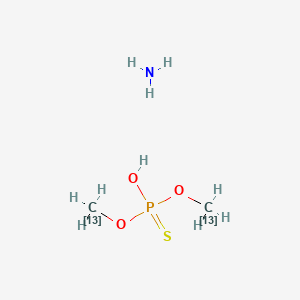
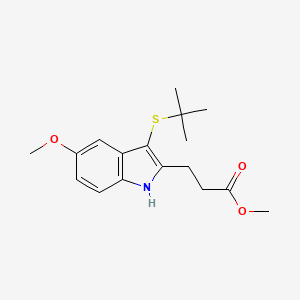
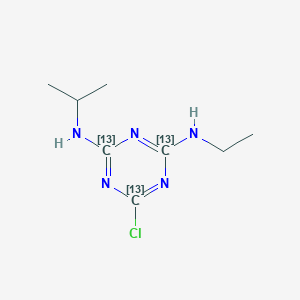
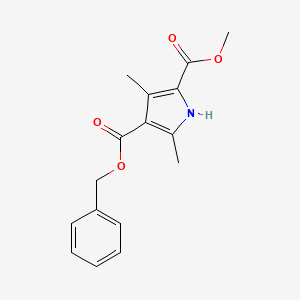
![sodium;3-[(Z)-[5-(4-bromophenyl)-1,3-oxazol-2-yl]methylideneamino]-(2,4,5-13C3)4H-imidazol-1-ide-2,5-dione](/img/structure/B13436923.png)

![1-[(2S)-2-[5-[4-[4-[2-[(2S)-1-acetylpyrrolidin-2-yl]-1H-imidazol-5-yl]phenyl]phenyl]-1H-imidazol-2-yl]pyrrolidin-1-yl]ethanone](/img/structure/B13436927.png)
